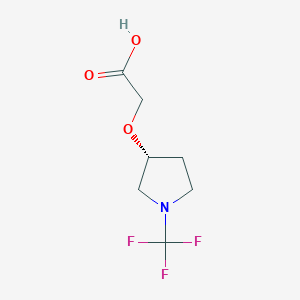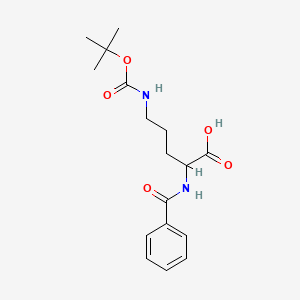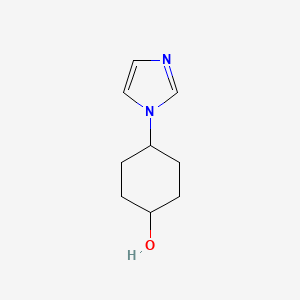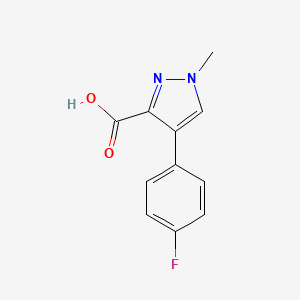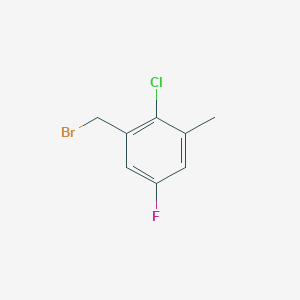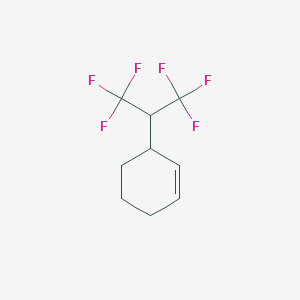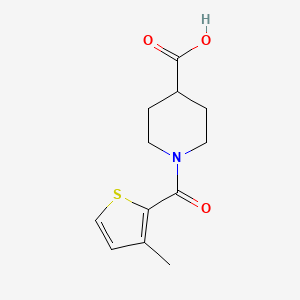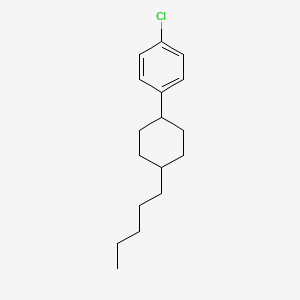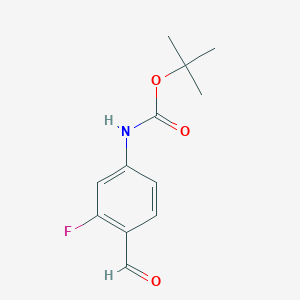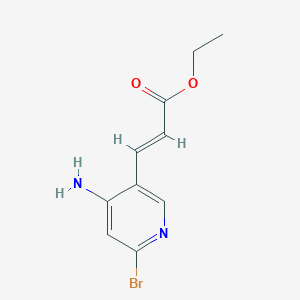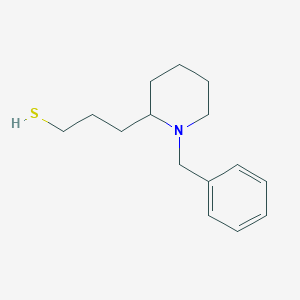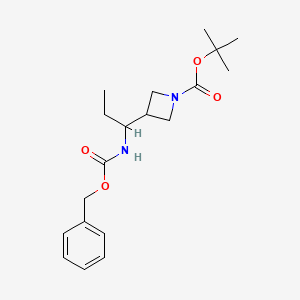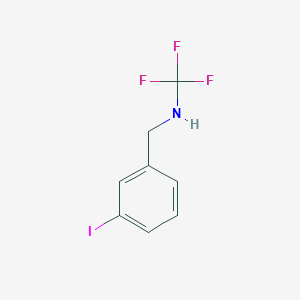
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole is a synthetic organic compound with the molecular formula C10H18BrNOSSi. It is characterized by the presence of a thiazole ring substituted with a bromine atom, a tert-butyldimethylsilyl-protected hydroxymethyl group, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Bromination: The thiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the hydroxymethyl group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in solvents like tetrahydrofuran (THF) or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Deprotection: Formation of the free hydroxymethyl thiazole.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the thiazole ring.
科学研究应用
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
作用机制
The mechanism of action of 2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with DNA or RNA: Intercalating into nucleic acids and disrupting their function.
Modulation of Signaling Pathways: Affecting cellular signaling pathways by interacting with specific receptors or proteins.
相似化合物的比较
Similar Compounds
2-Bromo-4-hydroxymethyl-5-methylthiazole: Similar structure but lacks the tert-butyldimethylsilyl protection.
2-Chloro-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole: Similar structure but with a chlorine atom instead of bromine.
4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylthiazole: Similar structure but lacks the halogen atom.
Uniqueness
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole is unique due to the combination of the bromine atom, the tert-butyldimethylsilyl-protected hydroxymethyl group, and the methyl group on the thiazole ring. This unique combination of functional groups imparts specific reactivity and properties that make it valuable in various scientific research applications.
属性
分子式 |
C11H20BrNOSSi |
|---|---|
分子量 |
322.34 g/mol |
IUPAC 名称 |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-8-9(13-10(12)15-8)7-14-16(5,6)11(2,3)4/h7H2,1-6H3 |
InChI 键 |
SEGDMDQYYIULEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)Br)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
